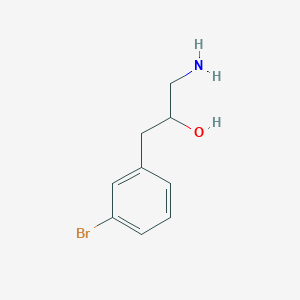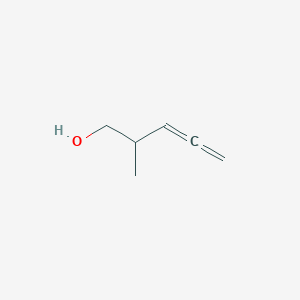
2-Methylpenta-3,4-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpenta-3,4-dien-1-ol: is an organic compound with the molecular formula C6H10O. It is a member of the class of compounds known as alcohols, specifically an allylic alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is adjacent to a carbon-carbon double bond. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
From Propargyl Alcohol:
Step 1: Propargyl alcohol is subjected to a reaction with formaldehyde in the presence of a base such as sodium hydroxide to form 2-methylpenta-3,4-dien-1-ol.
Reaction Conditions: The reaction is typically carried out at room temperature with continuous stirring for several hours.
-
From 3-Methyl-1,4-pentadiyne-3-ol:
Step 1: 3-Methyl-1,4-pentadiyne-3-ol is synthesized using perrhenate- and molybdenum (VI)-catalysts.
Step 2: The compound undergoes rearrangement to form this compound.
Reaction Conditions: The reaction is carried out under reflux conditions with the catalysts mentioned above.
Industrial Production Methods:
Industrial production of this compound typically involves the use of large-scale reactors and continuous flow systems to ensure efficient and high-yield synthesis. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation of 2-methylpenta-3,4-dien-1-ol can lead to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can convert the compound into saturated alcohols.
-
Substitution:
Reagents: Halogenating agents such as hydrogen bromide or hydrogen chloride.
Products: Halogenated derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Hydrogen bromide in the presence of a solvent like dichloromethane.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity and interactions with various biomolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-methylpenta-3,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in the structure and function of the target molecules, ultimately leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
- 3-Methylpenta-1,4-diene-3-ol
- 2-Methylpenta-1,4-diene
- 3-Methylpenta-2,4-dien-1-ol
Comparison:
- 3-Methylpenta-1,4-diene-3-ol: Similar structure but differs in the position of the double bonds and hydroxyl group.
- 2-Methylpenta-1,4-diene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
- 3-Methylpenta-2,4-dien-1-ol: Similar structure but differs in the position of the double bonds, affecting its reactivity and chemical properties.
Eigenschaften
Molekularformel |
C6H10O |
|---|---|
Molekulargewicht |
98.14 g/mol |
InChI |
InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4,6-7H,1,5H2,2H3 |
InChI-Schlüssel |
DMGVRWZGBNIGJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)C=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




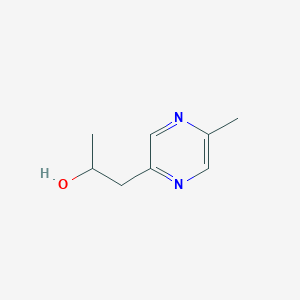
![1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13597680.png)

![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B13597688.png)
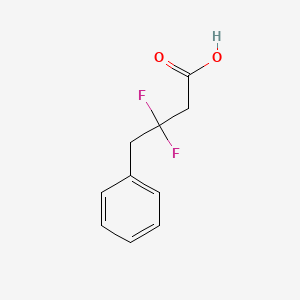
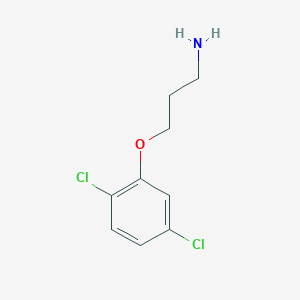
![1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride](/img/structure/B13597714.png)

![2-[(Tert-butoxy)carbonyl]-6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacid](/img/structure/B13597730.png)
![6-Oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B13597736.png)

